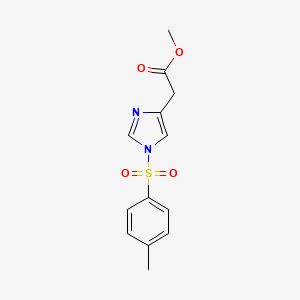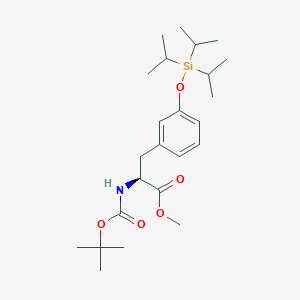![molecular formula C14H22F3NO2 B8266521 Tert-butyl N-[4-(trifluoromethyl)bicyclo[2.2.2]octan-1-YL]carbamate](/img/structure/B8266521.png)
Tert-butyl N-[4-(trifluoromethyl)bicyclo[2.2.2]octan-1-YL]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[4-(trifluoromethyl)bicyclo[2.2.2]octan-1-YL]carbamate: is a chemical compound characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a bicyclo[222]octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[4-(trifluoromethyl)bicyclo[2.2.2]octan-1-YL]carbamate typically involves the reaction of tert-butyl carbamate with a bicyclo[2.2.2]octane derivative containing a trifluoromethyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as DMAP (4-dimethylaminopyridine), to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[4-(trifluoromethyl)bicyclo[2.2.2]octan-1-YL]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, Tert-butyl N-[4-(trifluoromethyl)bicyclo[2.2.2]octan-1-YL]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may also serve as a probe to investigate the interactions of bicyclo[2.2.2]octane derivatives with biological targets .
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of Tert-butyl N-[4-(trifluoromethyl)bicyclo[2.2.2]octan-1-YL]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The bicyclo[2.2.2]octane structure provides a rigid framework that can influence the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Tert-butyl N-[4-(difluoromethyl)bicyclo[2.2.2]octan-1-YL]carbamate: This compound is similar in structure but contains a difluoromethyl group instead of a trifluoromethyl group.
Tert-butyl N-[1-formyl-2-oxabicyclo[2.2.2]octan-4-yl]carbamate: This compound features a formyl group and an oxabicyclo structure.
Uniqueness: Tert-butyl N-[4-(trifluoromethyl)bicyclo[2.2.2]octan-1-YL]carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where enhanced stability and reactivity are desired .
Properties
IUPAC Name |
tert-butyl N-[4-(trifluoromethyl)-1-bicyclo[2.2.2]octanyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F3NO2/c1-11(2,3)20-10(19)18-13-7-4-12(5-8-13,6-9-13)14(15,16)17/h4-9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPUXUPYIUDSPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-4,4-dimethyl-1-[4-(trifluoromethyl)phenyl]pent-1-en-3-one](/img/structure/B8266438.png)
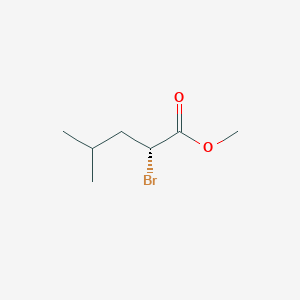
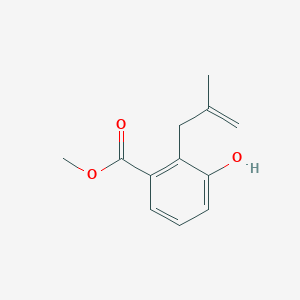
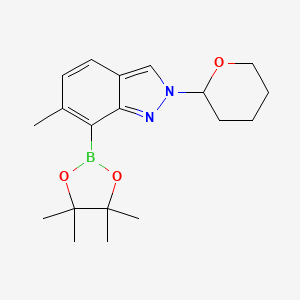
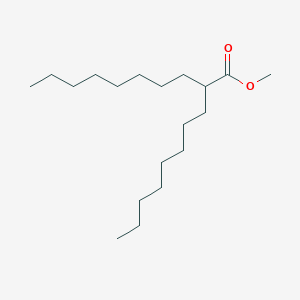
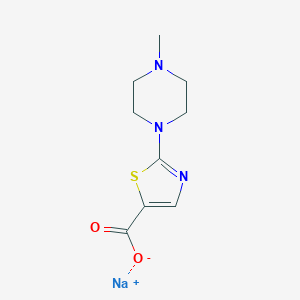
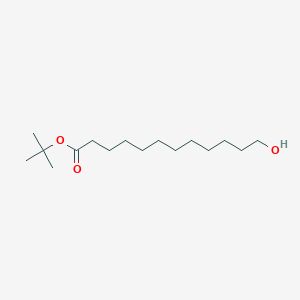
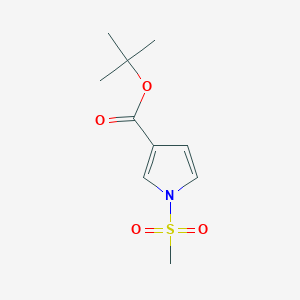
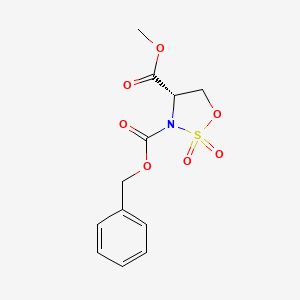
![3-Chloro-1-[(4-methoxyphenyl)methyl]-4-nitropyrazole](/img/structure/B8266495.png)
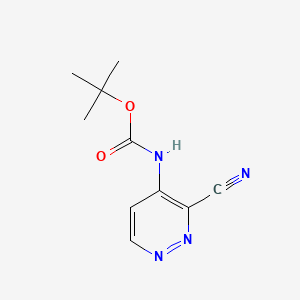
![1-[2,6-Dihydroxy-4-(methoxymethoxy)phenyl]ethanone](/img/structure/B8266508.png)
